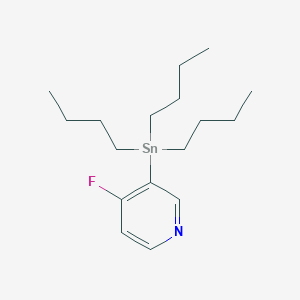

4-Fluoro-3-(tributylstannyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(4-fluoropyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANESXSMTSMSYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30FNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586055 | |

| Record name | 4-Fluoro-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918542-03-7 | |

| Record name | 4-Fluoro-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of 4-Fluoro-3-(tributylstannyl)pyridine: A Technical Guide for Researchers

Disclaimer: The specific chemical compound 4-Fluoro-3-(tributylstannyl)pyridine and its corresponding CAS (Chemical Abstracts Service) number have not been found in publicly available chemical databases and literature during a comprehensive search. This suggests that this particular isomer may not be a commercially available or widely synthesized compound.

This technical guide has been compiled to provide researchers, scientists, and drug development professionals with an in-depth overview of the properties, synthesis, and applications of closely related isomers of fluoro-(tributylstannyl)pyridines. The information presented herein is based on available data for these isomers and general principles of organotin chemistry and its application in organic synthesis, particularly in the context of medicinal chemistry.

Physicochemical and Safety Data of Fluoro-(tributylstannyl)pyridine Isomers

The following table summarizes the key quantitative data for several known isomers of fluoro-(tributylstannyl)pyridine. This information is crucial for understanding their physical characteristics and for implementing appropriate safety measures in a laboratory setting.

| Property | 2-Fluoro-4-(tributylstannyl)pyridine | 3-Fluoro-4-(tributylstannyl)pyridine[1] | 2-Fluoro-3-(tributylstannyl)pyridine[2] | 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine[3] |

| CAS Number | 457061-31-3 | 259807-88-0 | 155533-81-6 | 405556-98-1 |

| Molecular Formula | C₁₇H₃₀FNSn | C₁₇H₃₀FNSn | C₁₇H₃₀FNSn | C₁₈H₃₂FNSn |

| Molecular Weight | 386.14 g/mol | 386.14 g/mol | 386.1 g/mol | 400.2 g/mol |

| Appearance | Liquid | Liquid | - | - |

| Density | 1.187 g/mL at 25 °C | 1.773 g/mL at 25 °C | - | - |

| Refractive Index | n20/D 1.508 | - | - | - |

| Flash Point | > 110 °C (> 230 °F) - closed cup | - | - | - |

| Storage Temp. | - | -20°C | - | - |

| Signal Word | Danger | Danger | Danger | - |

| Hazard Codes | H301, H312, H315, H319, H360FD, H372, H410 | H301, H312, H315, H319, H360FD, H372, H410 | H301, H312, H315, H319, H372, H400 | - |

Synthesis and Experimental Protocols

Organotin reagents, such as fluoro-(tributylstannyl)pyridines, are valuable intermediates in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Stille coupling.[4][5]

General Synthesis of Fluoro-(tributylstannyl)pyridines

A common method for the synthesis of arylstannanes involves the reaction of an aryl halide with an organotin reagent, often through a metal-halogen exchange followed by quenching with a trialkyltin halide. A plausible synthetic route to a generic fluoro-(tributylstannyl)pyridine is outlined below.

Representative Experimental Protocol: Synthesis of 2-(Tributylstannyl)pyridine

While a specific protocol for this compound is unavailable, the following procedure for a related compound illustrates the general methodology.[6]

-

Reaction Setup: A solution of freshly distilled 2-bromopyridine (1.0 g, 6.33 mmol) in anhydrous tetrahydrofuran (12 mL) is prepared in a flame-dried, nitrogen-purged flask and cooled to -78 °C.

-

Metal-Halogen Exchange: n-Butyllithium (2.5 M in hexane, 6.33 mmol) is added dropwise to the cooled solution. The mixture is stirred for 30 minutes at -78 °C.

-

Stannylation: Tributyltin chloride (1.7 mL, 6.33 mmol) is added to the reaction mixture. Stirring is continued for 1 hour at -78 °C, after which the solution is allowed to warm to room temperature and stirred for an additional hour.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 20/1) to yield the desired 2-(tributylstannyl)pyridine.

The Stille Coupling Reaction

The Stille reaction is a powerful C-C bond-forming reaction that couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[4][7] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[5]

Representative Experimental Protocol: Stille Coupling

The following is a general procedure for a palladium-catalyzed Stille coupling reaction.[7]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the organic halide (1.0 eq), the fluoro-(tributylstannyl)pyridine (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene, DMF, or THF) are combined.

-

Additives (Optional): In some cases, additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the reaction.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 60 to 120 °C and monitored by TLC or GC-MS until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and may be filtered through a pad of celite to remove the palladium catalyst. The filtrate is then typically washed with an aqueous solution of potassium fluoride to remove the tin byproducts. The organic layer is separated, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Role in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties.[8][9][10] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can lead to:

-

Increased Metabolic Stability: The C-F bond is resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug.[11]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, pKa, and conformation, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]

Fluorinated pyridines are particularly valuable building blocks in drug discovery due to the prevalence of the pyridine scaffold in bioactive molecules.[12] The ability to introduce a fluorinated pyridine moiety into a lead compound via reactions like the Stille coupling allows medicinal chemists to systematically explore structure-activity relationships and optimize drug candidates. The use of fluoro-(tributylstannyl)pyridines provides a direct and versatile method for accessing these important structural motifs.

References

- 1. PubChemLite - 3-fluoro-4-(tributylstannyl)pyridine (C17H30FNSn) [pubchemlite.lcsb.uni.lu]

- 2. 2-Fluoro-3-(tributylstannyl)pyridine | C17H30FNSn | CID 11090319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | C18H32FNSn | CID 16427124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry.msu.edu [chemistry.msu.edu]

- 6. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

Technical Guide: 4-Fluoro-3-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-(tributylstannyl)pyridine, a fluorinated organotin compound of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document outlines its core properties based on its chemical structure and provides detailed, representative experimental protocols for its synthesis and application in cross-coupling reactions, drawing from established methodologies for analogous compounds.

Core Molecular Data

The fundamental properties of this compound are summarized below. The molecular weight is calculated based on its chemical formula.

| Property | Value |

| Chemical Formula | C₁₇H₃₀FNSn |

| Molecular Weight | 386.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Synthesis Protocol

The synthesis of this compound can be achieved through a Stille coupling precursor, 3-bromo-4-fluoropyridine. The following is a representative two-step experimental protocol.

Step 1: Synthesis of 3-Bromo-4-fluoropyridine

This procedure outlines the synthesis of the key intermediate, 3-bromo-4-fluoropyridine, from 4-fluoropyridine.

Materials:

-

4-Fluoropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

1,2-Dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

-

Lithiation of 4-Fluoropyridine: To the freshly prepared LDA solution at -78 °C, add a solution of 4-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour.

-

Bromination: Add 1,2-dibromoethane (1.5 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-4-fluoropyridine.

Step 2: Synthesis of this compound

This procedure details the formation of the title compound from 3-bromo-4-fluoropyridine.

Materials:

-

3-Bromo-4-fluoropyridine

-

Hexamethylditin ((SnMe₃)₂) or Hexabutylditin ((SnBu₃)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous toluene or dioxane

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromo-4-fluoropyridine (1.0 equivalent) and hexabutylditin (1.2 equivalents) in anhydrous toluene.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Application in Stille Cross-Coupling Reactions

Organostannanes such as this compound are valuable reagents in palladium-catalyzed Stille cross-coupling reactions for the formation of carbon-carbon bonds. This reaction allows for the coupling of the pyridine moiety to various organic electrophiles.

General Protocol for Stille Coupling

Materials:

-

This compound

-

Aryl or vinyl halide/triflate (e.g., Iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI) (co-catalyst, optional but often beneficial)

-

Anhydrous solvent (e.g., DMF, NMP, or dioxane)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent.

-

Catalyst Addition: Add the palladium catalyst (0.02-0.05 equivalents) and, if used, copper(I) iodide (0.1 equivalents).

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. If necessary, quench with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the coupled product.

4-Fluoro-3-(tributylstannyl)pyridine physical properties

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-(tributylstannyl)pyridine and Related Isomers

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its related isomers. Due to the limited availability of specific data for this compound, this guide leverages information on closely related isomers to provide a thorough understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

Table 1: Physical Properties of Fluoro(tributylstannyl)pyridine Isomers

| Property | 2-Fluoro-4-(tributylstannyl)pyridine | 3-Fluoro-4-(tributylstannyl)pyridine | 2-Fluoro-3-(tributylstannyl)pyridine |

| CAS Number | 457061-31-3 | 259807-88-0[1] | 155533-81-6[2] |

| Molecular Formula | C₁₇H₃₀FNSn | C₁₇H₃₀FNSn[1] | C₁₇H₃₀FNSn[2] |

| Molecular Weight | 386.14 g/mol | 386.14 g/mol [1] | 386.1 g/mol [2] |

| Appearance | Liquid | Liquid[1] | Not specified |

| Density | 1.187 g/mL at 25 °C | 1.773 g/mL at 25 °C[1] | Not specified |

| Refractive Index | n20/D 1.508 | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| Flash Point | > 110 °C (> 230.0 °F) - closed cup | Not specified | Not specified |

| Solubility | Not miscible in water. Soluble in ether, hexane, and tetrahydrofuran.[3][4] | Not specified | Not specified |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, the synthesis of analogous organotin compounds and fluoropyridines typically involves established organometallic and fluorination reactions. Below are representative methodologies.

Synthesis of a Fluoro(tributylstannyl)pyridine via Stille Coupling (General Protocol)

Organostannanes like this compound are commonly prepared via the reaction of a corresponding halo-fluoropyridine with an organotin reagent, or by the stannylation of a lithiated fluoropyridine. A common synthetic route is the Palladium-catalyzed Stille coupling.

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the starting materials: the corresponding bromo- or iodo-fluoropyridine (1 equivalent), hexabutylditin or tributyltin chloride, and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent Addition: Add a suitable anhydrous solvent, such as toluene or dioxane, via cannula.

-

Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin residues, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]

Purification by Column Chromatography (General Protocol)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel by evaporating the solvent. Load the dried silica onto the top of the packed column.

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.[5][6] Collect the fractions containing the purified product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.[7]

Safety and Handling

Organotin compounds are toxic and require careful handling. The following safety information is based on data for related tributylstannyl pyridine compounds.

Hazard Statements:

-

May damage fertility or the unborn child.[8]

-

Causes damage to organs through prolonged or repeated exposure.[2][8]

-

Very toxic to aquatic life with long-lasting effects.[8]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[9][10]

-

Use only in a well-ventilated area or under a chemical fume hood.[9][10]

-

Avoid breathing mist, vapors, or spray.[9]

-

Wash skin thoroughly after handling.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Store in a well-ventilated place and keep the container tightly closed.[9]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a fluoro(tributylstannyl)pyridine.

Caption: General workflow for the synthesis and purification of a fluoro(tributylstannyl)pyridine.

Application in Stille Cross-Coupling

Fluoro(tributylstannyl)pyridines are valuable reagents in organic synthesis, particularly in palladium-catalyzed Stille cross-coupling reactions to form carbon-carbon bonds.

Caption: Application of a fluoro(tributylstannyl)pyridine in a Stille cross-coupling reaction.

References

- 1. 3-氟-4-(三正丁基锡)吡啶 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Fluoro-3-(tributylstannyl)pyridine | C17H30FNSn | CID 11090319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Tri-n-butylstannyl)pyridine, 96% | Fisher Scientific [fishersci.ca]

- 4. 4-(Tri-n-butylstannyl)pyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

A Technical Guide to the Synthesis of (4-Fluoropyridin-3-yl)tributylstannane

Abstract: This technical guide provides a comprehensive overview of a primary synthetic route to (4-Fluoropyridin-3-yl)tributylstannane, a key building block in modern medicinal chemistry and materials science. This organostannane derivative is particularly valuable for its application in Stille cross-coupling reactions, enabling the introduction of the 4-fluoropyridin-3-yl moiety into complex molecular architectures. The core of the synthesis involves a regioselective halogen-metal exchange on a suitable precursor, followed by quenching with an electrophilic tin reagent. This document details the experimental protocol, summarizes quantitative data, and provides a visual workflow to aid researchers, scientists, and drug development professionals in the safe and efficient preparation of this compound.

Introduction

Fluorinated heterocyclic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom into a pyridine ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. (4-Fluoropyridin-3-yl)tributylstannane serves as a versatile synthetic intermediate, primarily for palladium-catalyzed Stille couplings. The synthesis detailed herein follows a robust and widely applicable methodology in organometallic chemistry: a bromine-lithium exchange reaction at low temperature to generate a transient organolithium species, which is subsequently trapped with tributyltin chloride.

Synthetic Pathway and Mechanism

The synthesis of (4-Fluoropyridin-3-yl)tributylstannane is achieved via a two-step, one-pot procedure starting from 3-bromo-4-fluoropyridine.

-

Lithiation: A halogen-metal exchange is performed on 3-bromo-4-fluoropyridine. The greater reactivity of the C-Br bond compared to the C-F bond allows for a highly regioselective deprotonation at the 3-position using an alkyllithium reagent, such as n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). This generates the reactive intermediate, 4-fluoro-3-lithiopyridine.[1][2]

-

Stannylation: The organolithium intermediate is then quenched in situ by the addition of tributyltin chloride (Bu₃SnCl).[3] The nucleophilic carbon of the lithiated pyridine attacks the electrophilic tin atom, displacing the chloride and forming the desired C-Sn bond.

The overall transformation is depicted in the workflow diagram below.

Figure 1: Synthetic workflow for (4-Fluoropyridin-3-yl)tributylstannane.

Experimental Protocol

This protocol is based on established procedures for halogen-metal exchange and subsequent stannylation of halopyridines.[1][2][4]

Materials:

-

3-Bromo-4-fluoropyridine

-

n-Butyllithium (solution in hexanes, typically 2.5 M)

-

Tributyltin chloride[5]

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnels

-

Thermometer or temperature probe

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Dry ice/acetone bath

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 3-bromo-4-fluoropyridine (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material (concentration approx. 0.2-0.5 M).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

-

Stannylation: Tributyltin chloride (1.2 eq) is added dropwise to the reaction mixture at -78 °C.[3]

-

Warm-up and Quenching: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2-4 hours (or overnight). The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Work-up: The mixture is transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford (4-Fluoropyridin-3-yl)tributylstannane as a colorless to pale yellow oil. The removal of tributyltin by-products can be facilitated by treatment with potassium fluoride.[6]

Safety Precautions:

-

n-Butyllithium is a pyrophoric liquid and must be handled under a strict inert atmosphere.

-

Organotin compounds are highly toxic.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

-

Anhydrous solvents and inert atmosphere techniques are critical for the success of the reaction.

Quantitative Data Summary

The following table provides representative quantities for a laboratory-scale synthesis.

| Component | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Mass (g) | Volume (mL) | Concentration (M) |

| 3-Bromo-4-fluoropyridine | 175.98 | 1.0 | 10.0 | 1.76 | - | - |

| Anhydrous THF | 72.11 | - | - | - | 40 | ~0.25 |

| n-Butyllithium | 64.06 | 1.1 | 11.0 | - | 4.4 | 2.5 |

| Tributyltin chloride | 325.50 | 1.2 | 12.0 | 3.91 | 3.3 | - |

| Product (Theoretical) | 388.08 | - | 10.0 | 3.88 | - | - |

Note: Yields for this type of reaction are typically in the range of 60-85%, dependent on the purity of reagents and strict adherence to anhydrous and anaerobic conditions.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]

A-Z Guide to the Synthesis of Fluorinated Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This guide provides an in-depth overview of key synthetic methodologies for accessing fluorinated pyridine derivatives, complete with experimental protocols, quantitative data, and workflow diagrams to aid in synthetic planning.

Strategic Approaches to Pyridine Fluorination

The synthesis of fluorinated pyridines can be broadly categorized into several key strategies. The choice of method often depends on the desired regioselectivity, the nature of the starting material, and the tolerance of other functional groups present in the molecule.

A general decision-making workflow for selecting a fluorination strategy is outlined below. This diagram illustrates the logical steps a researcher might take, starting from the available pyridine precursor to the selection of an appropriate fluorination method based on its activation state and the desired fluorine position.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly at the 2- and 4-positions of the pyridine ring. This reaction typically involves the displacement of a good leaving group, such as a halide (Cl, Br) or a nitro group, by a fluoride ion source. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen.

The reactivity of halopyridines in SNAr reactions is often faster for fluoro-derivatives compared to chloro-derivatives due to the high electronegativity of fluorine.[3][4] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[4]

| Precursor | Fluoride Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | Reflux | 1.5 | 38 | [5] |

| 3-Methoxy-2-nitropyridine | K[¹⁸F]F-K222 | DMSO | 140 | 0.5 | 70-89 | [6] |

| 3-Methyl-2-nitropyridine | K[¹⁸F]F-K222 | DMSO | 140 | 0.5 | 70-89 | [6] |

| Pentachloropyridine | KF | NMP | 100-170 | N/A | High | [7] |

-

Materials : Methyl 3-nitropyridine-4-carboxylate, Cesium Fluoride (CsF), and dry Dimethyl Sulfoxide (DMSO).

-

Procedure :

-

To a solution of methyl 3-nitropyridine-4-carboxylate (1.0 eq) in dry DMSO, add Cesium Fluoride (CsF, 1.2 eq).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by ¹H-NMR until complete conversion of the starting material is observed (approx. 1.5 hours).

-

After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 3-fluoropyridine-4-carboxylate.

-

Direct C-H Fluorination

Direct C-H fluorination represents a highly efficient and atom-economical approach, avoiding the need for pre-functionalized substrates. Recent advances have enabled the site-selective fluorination of pyridine C-H bonds, particularly at the position adjacent to the nitrogen atom (C2-position).

A notable method utilizes Silver(II) fluoride (AgF₂) as the fluorinating agent.[8] This reaction proceeds under mild conditions, often at room temperature, and is complete within a few hours.[8][9] The selectivity is high for the C2-position, which is mechanistically analogous to the classic Chichibabin amination reaction.[8][10] A key advantage of this method is its application in late-stage functionalization of complex, medicinally relevant molecules.[4]

| Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Chloropyridine | MeCN | RT | 1 | 99 | [8] |

| 3-Methoxypyridine | MeCN | RT | 1 | 96 | [8] |

| 3-Cyanopyridine | MeCN | RT | 1 | 85 | [4] |

| 4-Methylpyridine | MeCN | RT | 1 | 75 | [4] |

Note: Yields are often determined by ¹⁹F NMR spectroscopy of the crude reaction mixture.

-

Materials : Pyridine substrate, Silver(II) fluoride (AgF₂), and rigorously dried Acetonitrile (MeCN). Caution: AgF₂ is hygroscopic and water-sensitive; handling in a glovebox is recommended for best results.[4]

-

Procedure :

-

In a glovebox, charge an oven-dried vial with the pyridine substrate (1.0 eq) and AgF₂ (2.0 eq).

-

Add dry MeCN and stir the resulting suspension at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[9]

-

Upon completion, filter the reaction mixture through a short plug of silica gel or Celite to remove silver salts.

-

Rinse the filter cake with additional MeCN.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-fluoropyridine product.

-

The crude product can be used directly for subsequent reactions (like SNAr) or purified by column chromatography.[4]

-

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring, including pyridine systems.[11] The process involves the diazotization of a primary aminopyridine to form a diazonium salt, which is then thermally or photochemically decomposed to yield the corresponding fluoropyridine.[12][13][14]

While effective, this method has limitations, including the need for strongly acidic conditions and the potential for the diazonium salt intermediates to be explosive, especially when isolated.[11][13] Modern variations use alternative counterions like hexafluorophosphates (PF₆⁻) or conduct the reaction in hydrogen fluoride-pyridine solutions to improve safety and yields.[12][15]

| Substrate | Reagents | Conditions | Yield (%) | Reference |

| 4-Aminopyridine | HBF₄ (42% aq.), NaNO₂ | 5-9 °C, then heat | 20 | [16] |

| p-Toluidine | HBF₄, NaNO₂ | Heat | ~89 | [12] |

| 2-Fluoroaniline | HF/pyridine, NaNO₂ | Photochemical (365 nm) | >95 (selectivity) | [15] |

-

Materials : 4-Aminopyridine, 42% aqueous solution of tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂), Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂).

-

Procedure :

-

In a two-necked flask, dissolve 4-aminopyridine (1.0 eq) in 42% aq. HBF₄.

-

Cool the solution to 5–7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.

-

Slowly add a solution of sodium nitrite (1.14 eq) while maintaining the temperature between 5–9 °C. Nitrogen evolution will be observed.

-

After the addition is complete (approx. 90 minutes), stir for an additional 30 minutes at 5–10 °C, then allow it to warm to room temperature.

-

Slowly add the reaction mixture to a cold aqueous solution of NaHCO₃ to neutralize the acid. Note: This step can produce gummy brown precipitates.

-

Remove the precipitates by decantation and filtration.

-

Extract the aqueous filtrate with CH₂Cl₂ (e.g., 2 x 200 mL).

-

Dry the combined organic layers over an anhydrous drying agent, filter, and carefully remove the solvent by distillation.

-

The final product can be purified by vacuum transfer to yield pure 4-fluoropyridine.

-

Synthesis from Fluorinated Building Blocks

An alternative and highly effective strategy involves constructing the pyridine ring from smaller, pre-fluorinated precursors.[17][18] This approach is particularly useful for accessing substitution patterns that are difficult to obtain through direct fluorination of a pre-formed pyridine ring. A wide variety of fluorinated building blocks, such as β-trifluoromethyl-1,3-enynes, are commercially available or can be readily synthesized.[17][19]

This method offers excellent control over the position of the fluorine atom or fluoroalkyl group. For example, pyridines bearing a trifluoromethyl-substituted quaternary center can be synthesized from β-CF₃-1,3-enynes.[17]

| Fluorinated Building Block | Co-reactant | Conditions | Product Type | Yield (%) | Reference |

| β-CF₃-1,3-enynes | Pyridinium salts | Base, visible light | Pyridines with CF₃-quaternary center | Moderate to Excellent | [17] |

| α-Fluoro-α,β-unsaturated oximes | Alkynes | N/A | 3-Fluoropyridines | N/A | [11] |

-

Reaction Type : A cascade process involving a base-promoted [3+2] cycloaddition followed by a visible-light-mediated fragmentation.

-

General Procedure :

-

Combine the β-CF₃-1,3-enyne (1.0 eq), a suitable pyridinium salt (e.g., N-iminopyridinium ylide), and a base in an appropriate solvent.

-

Irradiate the mixture with visible light.

-

The reaction proceeds under mild conditions to form the desired pyridine product bearing a trifluoromethyl-substituted quaternary center.

-

Work-up involves standard aqueous quench and extraction, followed by purification via column chromatography.

-

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 11. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 12. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Balz-Schiemann Reaction [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. ossila.com [ossila.com]

An In-depth Technical Guide to the Properties and Synthetic Applications of Organostannane Reagents

For Researchers, Scientists, and Drug Development Professionals

Organostannane reagents, or organotins, are a versatile class of organometallic compounds characterized by at least one tin-carbon bond. Their unique reactivity profile has established them as indispensable tools in modern organic synthesis, enabling the formation of complex molecular architectures. This guide provides a comprehensive overview of the core properties of organostannane reagents, with a focus on their application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, free-radical-mediated processes, and reductions. Detailed experimental protocols for seminal reactions are provided, alongside tabulated data for key physical and toxicological properties to facilitate experimental design and ensure safe handling.

Core Properties and Synthesis of Organostannane Reagents

Organotin compounds are generally classified based on the number of organic substituents on the tin atom (R₄Sn, R₃SnX, R₂SnX₂, RSnX₃, where X is a halide or other electronegative group). The nature and number of these organic groups significantly influence the compound's physical and chemical properties, including its reactivity and toxicity.[1][2]

The tin-carbon bond is largely covalent and relatively nonpolar, rendering many organostannanes stable to air and moisture, which facilitates their handling and storage compared to other organometallic reagents.[3] However, they are susceptible to cleavage by strong acids and halogens. A key feature of tin is its ability to expand its coordination number beyond four, which is crucial for its role in reactions like the Stille coupling.

The synthesis of organostannanes is most commonly achieved through the reaction of a tin halide, such as tin tetrachloride, with organometallic reagents like Grignard reagents or organolithium compounds.[4] Another important method is the hydrostannylation of alkenes and alkynes, which involves the addition of a tin hydride across a multiple bond.

Palladium-Catalyzed Cross-Coupling: The Stille Reaction

The Stille reaction is a cornerstone of carbon-carbon bond formation, coupling an organostannane with an organic electrophile, typically an organic halide or triflate, in the presence of a palladium catalyst.[3] This reaction is prized for its broad functional group tolerance, allowing for its application late in complex synthetic routes.[5]

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

References

- 1. Tetrabutyltin | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetramethyltin | C4H12Sn | CID 11661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triphenyltin chloride - Wikipedia [en.wikipedia.org]

- 4. Tetramethyltin - Wikipedia [en.wikipedia.org]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Fluoro-3-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) data for 4-Fluoro-3-(tributylstannyl)pyridine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document presents predicted NMR data based on the analysis of analogous compounds, including various fluoropyridines and organotin derivatives. The methodologies for synthesis and NMR analysis are based on established protocols for similar chemical entities.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These values are estimations derived from spectral data of structurally related compounds.

Table 1: Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.3 - 8.5 | d | ³J(H-F) ≈ 3-5 |

| H-5 | 7.0 - 7.2 | dd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-7 |

| H-6 | 8.4 - 8.6 | d | ³J(H-H) ≈ 5-6 |

| Sn-CH₂(α) | 1.0 - 1.2 | t | ³J(H-H) ≈ 7-8, ²J(¹¹⁹Sn-¹H) ≈ 50-60 |

| Sn-(CH₂)₂-CH₂(β,γ) | 1.2 - 1.6 | m | - |

| Sn-(CH₂)₃-CH₃(δ) | 0.8 - 0.9 | t | ³J(H-H) ≈ 7-8 |

Table 2: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| C-2 | 148 - 152 | ²J(C-F) ≈ 15-25 |

| C-3 | 130 - 135 | ²J(C-F) ≈ 20-30, ¹J(¹¹⁹Sn-¹³C) ≈ 400-500 |

| C-4 | 160 - 165 | ¹J(C-F) ≈ 240-260 |

| C-5 | 120 - 125 | ³J(C-F) ≈ 3-5 |

| C-6 | 145 - 150 | ⁴J(C-F) ≈ 1-3 |

| Sn-CH₂(α) | 9 - 11 | ¹J(¹¹⁹Sn-¹³C) ≈ 300-350 |

| Sn-CH₂-CH₂(β) | 29 - 31 | ²J(¹¹⁹Sn-¹³C) ≈ 20-25 |

| Sn-(CH₂)₂-CH₂(γ) | 27 - 29 | ³J(¹¹⁹Sn-¹³C) ≈ 60-70 |

| Sn-(CH₂)₃-CH₃(δ) | 13 - 15 | ⁴J(¹¹⁹Sn-¹³C) ≈ n.d. |

n.d. = not determined

Table 3: Predicted ¹⁹F and ¹¹⁹Sn NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference Standard |

| ¹⁹F | -90 to -120 | CFCl₃ |

| ¹¹⁹Sn | -40 to -60 | SnMe₄ |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and NMR analysis of this compound.

Synthesis Protocol: Stannylation of 3-Bromo-4-fluoropyridine

A common route to arylstannanes is the reaction of an aryl halide with a tin reagent.

-

Reaction Setup: To a solution of 3-bromo-4-fluoropyridine (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise.

-

Lithiation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Stannylation: Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture.

-

Warming and Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use standard acquisition parameters. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR: Acquire the carbon NMR spectrum with proton decoupling. A sufficient number of scans are required to obtain a good signal-to-noise ratio, especially for the carbon atoms directly bonded to tin, which may show broadening or splitting due to coupling with the tin isotopes. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

-

¹⁹F NMR: Acquire the fluorine NMR spectrum. The chemical shifts are typically referenced to an external standard such as CFCl₃ (δ 0 ppm).[1][2][3]

-

¹¹⁹Sn NMR: Acquire the tin NMR spectrum. Tetramethyltin (SnMe₄) is commonly used as an external reference (δ 0 ppm).[4][5]

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

References

Stability and Storage of 4-Fluoro-3-(tributylstannyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and storage parameters for 4-Fluoro-3-(tributylstannyl)pyridine. Due to the limited availability of specific stability data for this compound, this guide also incorporates information on the general stability and handling of organotin compounds and fluorinated pyridines to provide a thorough understanding of best practices.

Core Concepts: Stability and Storage

Proper storage and handling of this compound are critical to ensure its integrity and prevent degradation, which can impact experimental outcomes and pose safety risks. The stability of this organometallic compound is influenced by factors such as temperature, light, moisture, and air.

Recommended Storage Conditions

To maintain the quality of this compound, specific temperature-controlled storage is essential. The following table summarizes the recommended storage conditions based on available supplier data.

| Parameter | Condition | Duration |

| Temperature | -4°C | Short-term (1-2 weeks) |

| -20°C | Long-term (1-2 years) |

It is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

General Stability of Related Compounds

In the absence of specific, quantitative stability data for this compound, understanding the stability of its core chemical moieties—the tributyltin group and the 4-fluoropyridine ring—provides valuable insights.

Tributyltin Compounds

Tributyltin (TBT) compounds are known to undergo degradation through the cleavage of the tin-carbon bond. This process can be initiated by various environmental factors.

| Degradation Pathway | Influencing Factors | Primary Degradation Products |

| Dealkylation | Light (Photolysis), Microorganisms | Dibutyltin (DBT), Monobutyltin (MBT), Inorganic Tin |

| Hydrolysis | Extreme pH conditions | Generally slow under neutral environmental conditions |

The primary degradation pathway for tributyltin compounds involves sequential dealkylation, leading to less toxic dibutyltin and monobutyltin derivatives, and ultimately to inorganic tin.

4-Fluoropyridine

The 4-fluoropyridine moiety is generally stable but can be susceptible to nucleophilic substitution, particularly under acidic conditions. The fluorine atom can be displaced by strong nucleophiles. It is important to avoid acidic environments to prevent the degradation of the pyridine ring.

Handling and Safety Precautions

Organotin compounds are toxic and require careful handling to prevent exposure.

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A lab coat should be worn to protect clothing.

Handling Procedures:

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of skin contact, wash the affected area immediately with soap and water.

-

For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Waste Disposal:

-

Dispose of waste containing this compound and other organotin compounds as hazardous waste in accordance with local, state, and federal regulations.

-

Contaminated labware should be decontaminated. A common procedure involves soaking glassware in a bleach solution or a nitric acid bath overnight to oxidize the organotin compounds to less harmful inorganic tin oxides.

Experimental Protocols: Stability Assessment

For researchers needing to perform their own stability studies, the following is a general experimental workflow based on established analytical methods for organotin compounds.

Analytical Methods

The purity and degradation of this compound can be assessed using various analytical techniques.

| Analytical Method | Description |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A common method for the analysis of organotin compounds. Derivatization may be required to increase volatility. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Offers the advantage of analyzing the compound without the need for derivatization, which can simplify sample preparation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to monitor the degradation of the parent compound and identify the structure of degradation products. |

Disclaimer: The information provided in this guide is intended for experienced researchers and professionals. All handling and experimental procedures should be conducted in a controlled laboratory setting with appropriate safety precautions. The stability of this compound may vary depending on the specific conditions of use and storage. It is recommended to perform in-house stability studies for critical applications.

Navigating the Synthesis of 4-Fluoro-3-(tributylstannyl)pyridine: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Guide to the Synthesis of the non-commercially available 4-Fluoro-3-(tributylstannyl)pyridine, a Potentially Valuable Building Block in Pharmaceutical Research and Development.

Section 1: Synthesis of 4-Fluoropyridine

The initial precursor, 4-fluoropyridine, can be synthesized from the commercially available 4-aminopyridine via a Balz-Schiemann reaction. This reaction involves the diazotization of the amino group followed by fluorination.

Experimental Protocol: Synthesis of 4-Fluoropyridine

A detailed experimental procedure for the synthesis of 4-fluoropyridine has been reported and is summarized below.[1]

| Reagent/Parameter | Quantity/Value |

| 4-Aminopyridine | 14.4 g (153 mmol) |

| 42% aq. HBF4 | As required |

| Sodium nitrite | 12.0 g (174 mmol) |

| Reaction Temperature | 5-10 °C |

| Solvent | Water, Dichloromethane |

| Work-up | Extraction and Distillation |

Procedure:

-

4-Aminopyridine is dissolved in a 42% aqueous solution of HBF4 with heating and then cooled to form 4-pyridylammonium tetrafluoroborate crystals.

-

A solution of sodium nitrite is added slowly while maintaining the temperature between 5-9 °C.

-

After the addition is complete, the reaction is stirred for an additional 30 minutes and then allowed to warm to room temperature.

-

The reaction mixture is carefully added to a sodium bicarbonate solution to neutralize the acid.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and then with calcium hydride.

-

The solvent is removed by distillation to yield 4-fluoropyridine.

Section 2: Synthesis of 3-Iodo-4-fluoropyridine

Section 3: Stille Coupling to Yield this compound

The final step is a palladium-catalyzed Stille cross-coupling reaction between 3-iodo-4-fluoropyridine and a tributyltin source, typically hexabutylditin. The Stille reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[3]

Experimental Protocol: Stille Coupling

The following is a general procedure for a Stille coupling reaction which can be adapted for the synthesis of this compound.[4][5][6]

| Reagent/Parameter | Suggested Quantity/Value |

| 3-Iodo-4-fluoropyridine | 1 equivalent |

| Hexabutylditin | 1.1 equivalents |

| Palladium Catalyst (e.g., Pd(PPh3)4) | 0.05 equivalents |

| Solvent | Anhydrous Toluene or DMF |

| Reaction Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

Procedure:

-

To a flame-dried flask under an inert atmosphere, add 3-iodo-4-fluoropyridine and the solvent.

-

Add the palladium catalyst and hexabutylditin.

-

Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

The work-up typically involves filtration to remove the catalyst, followed by an aqueous wash. A common method to remove tin byproducts is to wash the organic layer with a saturated aqueous solution of potassium fluoride.[4]

-

The crude product is then purified by column chromatography.

Overall Synthetic Pathway

The complete synthetic route from 4-aminopyridine to this compound is a three-step process.

Safety and Handling

Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3] All waste containing tin byproducts should be disposed of according to institutional safety guidelines.

This technical guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to optimize the reaction conditions for their specific laboratory settings.

References

A Comprehensive Technical Guide to the Safe Handling of Tributyltin Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety protocols and handling procedures for tributyltin (TBT) compounds in a laboratory setting. Tributyltins are highly toxic organotin compounds that pose significant health and environmental risks. Strict adherence to the guidelines outlined in this document is imperative to ensure the safety of laboratory personnel and the protection of the environment.

Health Hazards of Tributyltin Compounds

Tributyltin compounds are potent toxicants with a range of acute and chronic health effects. Exposure can occur through inhalation, ingestion, and skin contact.[1] The toxicity of organotin compounds is largely determined by the number and nature of the organic groups attached to the tin atom, with tri-substituted organotins like TBT being among the most toxic.[2]

Acute Effects:

-

Skin and Eye Irritation: TBT compounds are highly irritating to the skin and eyes, and direct contact can lead to chemical burns.[1][3]

-

Respiratory Issues: Inhalation of TBT aerosols or dust can cause respiratory tract irritation, dizziness, and breathing difficulties.[1][4]

-

Gastrointestinal Distress: Ingestion can lead to nausea, vomiting, abdominal cramps, and diarrhea.[4][5]

-

Neurological Damage: Acute exposure to high concentrations may affect the central nervous system.[2]

Chronic Effects:

-

Immunotoxicity: TBT is known to be toxic to the thymus gland, which can impair T-cell-mediated immune functions.[4][5]

-

Endocrine Disruption: TBT is a known endocrine-disrupting chemical (EDC). It can interfere with hormonal systems by interacting with nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[6]

-

Reproductive and Developmental Toxicity: TBT is suspected of damaging fertility and harming unborn children.[3]

-

Organ Damage: Prolonged or repeated exposure can cause damage to organs.[3][7]

Quantitative Toxicity and Exposure Data

The following tables summarize key quantitative data regarding the toxicity of tributyltin compounds and the established occupational exposure limits.

Table 1: Acute Toxicity Data for Tributyltin Compounds

| Compound/Species | Exposure Route | LD50/LC50 Value | Reference |

| Tributyltin Oxide (TBTO) | Oral (Rat, Mouse) | 55 - 87 mg/kg | [8] |

| Tributyltin Oxide (TBTO) | Dermal (Rat, Mouse) | 200 mg/kg | [8] |

| Tributyltin Oxide (TBTO) | Dermal (Rabbit) | 900 mg/kg | [8] |

| Tributyltin Oxide (TBTO) | Inhalation (Rat, 4h) | 77 mg/m³ (total particles) | [9] |

| Tributyltin Oxide (TBTO) | Inhalation (Rat, 4h) | 65 mg/m³ (<10 µm particles) | [9] |

| Tributyltin Chloride (TBTCl) | Aquatic (Artemia salina, female, 24h) | 94.72 ng/L | [10] |

| Tributyltin Chloride (TBTCl) | Aquatic (Artemia salina, male, 24h) | 146.99 ng/L | [10] |

| Tributyltin (TBT) | Aquatic (Freshwater Fish, 96h) | 2.6 - 13 µg/L |

Table 2: Occupational Exposure Limits for Organic Tin Compounds (as Sn)

| Organization | Limit Type | Value | Notes |

| ACGIH | TLV-TWA | 0.1 mg/m³ | Skin Notation; Not classifiable as a human carcinogen (A4)[4] |

| ACGIH | TLV-STEL | 0.2 mg/m³ | Skin Notation[4][11] |

| OSHA | PEL-TWA | 0.1 mg/m³ | [11] |

| NIOSH | REL-TWA (up to 10h) | 0.1 mg/m³ | |

| Japan | ADI (Tentative) | 1.6 µg/kg/day | [12] |

ACGIH: American Conference of Governmental Industrial Hygienists; TLV-TWA: Threshold Limit Value - Time-Weighted Average; TLV-STEL: Threshold Limit Value - Short-Term Exposure Limit; OSHA: Occupational Safety and Health Administration; PEL-TWA: Permissible Exposure Limit - Time-Weighted Average; NIOSH: National Institute for Occupational Safety and Health; REL-TWA: Recommended Exposure Limit - Time-Weighted Average; ADI: Acceptable Daily Intake.

Signaling Pathways of Tributyltin Toxicity

Tributyltin compounds exert their toxic effects through multiple signaling pathways. A primary mechanism involves the induction of oxidative stress and subsequent apoptosis (programmed cell death). TBT has also been identified as an endocrine disruptor, interfering with nuclear receptor signaling.

References

- 1. healthandenvironment.org [healthandenvironment.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ICSC 1282 - TRIBUTYLTIN OXIDE [chemicalsafety.ilo.org]

- 5. oregon.gov [oregon.gov]

- 6. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Median lethal concentration (LC50) and morphological effects of tributyltin chloride (TBTCl) on male and female Artemia salina - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 11. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 12. Tributyltin compounds (PIM G018) [inchem.org]

4-Fluoro-3-(tributylstannyl)pyridine: A Technical Guide for Researchers

An In-depth Review of Synthesis, Properties, and Applications in Drug Development

For researchers, scientists, and professionals in drug development, 4-Fluoro-3-(tributylstannyl)pyridine serves as a critical building block in the synthesis of complex organic molecules. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the introduction of a 4-fluoropyridin-3-yl moiety into a target molecule. This guide provides a comprehensive overview of its synthesis, predicted properties, and key applications, with a focus on detailed experimental protocols and mechanistic insights.

Synthesis of this compound

The direct synthesis of this compound is not well-documented in publicly available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of its precursors: 4-fluoropyridine and 3-halopyridines, followed by a stannylation reaction. The proposed pathway involves two main stages: the synthesis of 4-fluoropyridine and its subsequent bromination and stannylation.

Stage 1: Synthesis of 4-Fluoropyridine

4-Fluoropyridine can be synthesized from 4-aminopyridine via a Balz-Schiemann reaction.[1] This method involves the diazotization of 4-aminopyridine with a nitrite source in the presence of a fluoride source, followed by thermal decomposition of the resulting diazonium salt.

Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction [1]

-

Diazotization: In a suitable reaction vessel, 4-aminopyridine (1 equivalent) is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C.

-

An aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) is added dropwise to the cooled solution while maintaining the temperature below 10 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Decomposition: The resulting diazonium salt solution is then gently warmed to room temperature and subsequently heated to induce thermal decomposition, leading to the formation of 4-fluoropyridine. The reaction progress can be monitored by the evolution of nitrogen gas.

-

Work-up and Purification: The reaction mixture is neutralized with a base, such as sodium bicarbonate, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude 4-fluoropyridine can be purified by vacuum distillation.

Stage 2: Bromination of 4-Fluoropyridine and Subsequent Stannylation

Following the synthesis of 4-fluoropyridine, the next step involves the regioselective introduction of a bromine atom at the 3-position. This can be achieved through electrophilic aromatic substitution. The resulting 3-bromo-4-fluoropyridine can then be converted to the target compound via a lithium-halogen exchange followed by reaction with tributyltin chloride. A similar procedure has been described for the synthesis of 2-(Tributylstannyl)pyridine.[2]

Experimental Protocol: Synthesis of this compound

-

Bromination (Illustrative): To a solution of 4-fluoropyridine in a suitable solvent (e.g., sulfuric acid), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized. The product, 3-bromo-4-fluoropyridine, is extracted, dried, and purified by column chromatography or distillation.

-

Stannylation: [2] A solution of 3-bromo-4-fluoropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

Tributyltin chloride (1.2 equivalents) is then added slowly to the reaction mixture at -78 °C. The reaction is allowed to proceed for several hours at this temperature and then warmed to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Proposed synthesis of this compound.

Predicted Physicochemical and Spectroscopic Data

While experimental data for this compound is scarce, its properties can be predicted based on data from analogous compounds such as 3-(Tributylstannyl)pyridine and various fluoropyridines.[3][4][5][6][7][8]

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C₁₇H₃₀FNSn |

| Molecular Weight | 386.13 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | > 200 °C (decomposes) |

| ¹H NMR (CDCl₃, δ) | ~8.4-8.6 (m, 2H), ~7.0-7.2 (m, 1H), 0.9-1.6 (m, 27H) |

| ¹³C NMR (CDCl₃, δ) | ~160-165 (d, JCF), ~150-155 (d), ~140-145 (d), ~120-125 (d), 10-30 |

| ¹⁹F NMR (CDCl₃, δ) | -70 to -90 ppm (relative to CFCl₃)[9] |

| ¹¹⁹Sn NMR (CDCl₃, δ) | ~ -5 to +5 ppm |

Note: The predicted NMR chemical shifts are estimations and may vary based on the solvent and other experimental conditions. The coupling constants (J-values) for the fluorine and tin isotopes would provide significant structural information.

Applications in Organic Synthesis: The Stille Coupling Reaction

The primary application of this compound is as a coupling partner in the Stille cross-coupling reaction.[10][11] This palladium-catalyzed reaction forms a new carbon-carbon bond between the stannane and an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate. The Stille reaction is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions.

General Experimental Protocol: Stille Coupling of this compound

-

Reaction Setup: To a degassed solution of an organic halide or triflate (1 equivalent) in a suitable solvent (e.g., DMF, toluene, or dioxane), is added this compound (1.1-1.5 equivalents).

-

Catalyst and Ligand Addition: A palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 equivalents) or PdCl₂(PPh₃)₂ (0.01-0.05 equivalents), is added to the mixture. In some cases, a ligand such as triphenylphosphine (PPh₃) or a copper(I) co-catalyst may be added to improve the reaction rate and yield.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and may be treated with an aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized pyridine derivatives, which are prevalent in pharmaceuticals and agrochemicals. While direct experimental data is limited, this guide provides a robust framework for its synthesis and application based on well-established chemical principles and analogous reactions. The detailed protocols and mechanistic diagrams serve as a practical resource for researchers aiming to incorporate the 4-fluoropyridin-3-yl motif into their target molecules, facilitating the development of new and improved chemical entities. Researchers should, however, exercise caution due to the toxicity of organotin compounds and perform all manipulations in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]

- 6. 3-(Tributylstannyl)pyridine | C17H31NSn | CID 3483848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Stille Coupling of 4-Fluoro-3-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Stille cross-coupling reaction of 4-Fluoro-3-(tributylstannyl)pyridine with various aryl and heteroaryl halides. The Stille coupling is a versatile and powerful synthetic tool for the formation of carbon-carbon bonds, offering broad functional group tolerance and relatively mild reaction conditions.[1][2] These characteristics make it particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients. This protocol outlines the requisite materials, step-by-step experimental procedures, and data for the successful synthesis of 4-fluoro-3-arylpyridines, key scaffolds in medicinal chemistry.

Introduction

The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, is a cornerstone of modern organic synthesis for constructing C(sp²)–C(sp²) bonds.[1][2] Organotin reagents are advantageous due to their stability in the presence of air and moisture, and their compatibility with a wide range of functional groups, which often circumvents the need for protecting groups.[1] However, the toxicity of organotin compounds necessitates careful handling and appropriate disposal methods.

This application note focuses on the use of this compound as a building block for the synthesis of functionalized 4-fluoropyridine derivatives. The introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. Therefore, efficient methods for the synthesis of fluorinated pyridines are of high interest in drug discovery and development.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Stille coupling reaction is well-established and involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/heteroaryl halide (R-X), forming a Pd(II) intermediate.

-

Transmetalation: The organostannane reagent (this compound) exchanges its pyridyl group with the halide on the Pd(II) center.

-

Reductive Elimination: The coupled product (4-fluoro-3-arylpyridine) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Fluoro-3-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction utilizing 4-Fluoro-3-(tributylstannyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the strategic importance of the fluorinated pyridine motif in modulating the physicochemical and pharmacokinetic properties of bioactive molecules.

Introduction

The palladium-catalyzed Stille cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the reaction of an organostannane (in this case, this compound) with an organic halide or pseudohalide in the presence of a palladium catalyst. The reaction is valued for its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the stability of the organostannane reagent to air and moisture.[1][2]

The 4-fluoro-3-pyridyl moiety is a key structural component in numerous pharmaceutical candidates. The fluorine atom can significantly influence properties such as pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Consequently, efficient methods for the incorporation of this fragment are highly sought after in the development of novel therapeutics.

Reaction Principle and Mechanism

The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X), forming a Pd(II) complex.

-

Transmetalation: The organostannane reagent transfers its organic group (in this case, the 4-fluoro-3-pyridyl group) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Applications in Medicinal Chemistry

The 4-fluoro-3-pyridyl scaffold is a privileged structural motif in modern drug discovery. Its incorporation into small molecules can lead to improved potency, selectivity, and pharmacokinetic profiles. For instance, fluorinated pyridines are present in a variety of kinase inhibitors and other therapeutic agents, where the fluorine atom can form key interactions with the target protein or modulate the electronics of the pyridine ring to enhance binding or reduce metabolic degradation.

Experimental Protocols

The following protocols are generalized procedures for the Stille cross-coupling of this compound with aryl halides. Optimization of the reaction conditions (e.g., catalyst, ligand, solvent, temperature, and base) may be necessary for specific substrates.

General Procedure for Stille Coupling

Materials:

-

This compound

-

Aryl halide (bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (e.g., PPh₃, AsPh₃, P(t-Bu)₃) (if not using a pre-formed catalyst complex)

-

Anhydrous solvent (e.g., toluene, dioxane, DMF)

-

Optional: Additive (e.g., CuI, CsF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Protocol 1: General Conditions

-